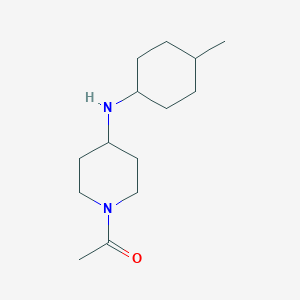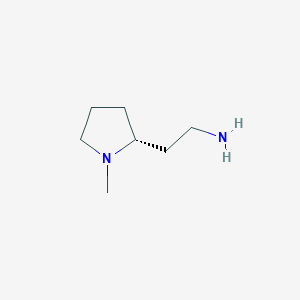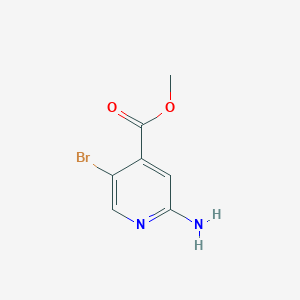
4,4'-Biphenyldicarboxaldehyde
概要
説明
4,4’-Biphenyldicarboxaldehyde is a chemical compound with the molecular formula C14H10O2 and a molecular weight of 210.23 . It is also known by other names such as 1,1’-biphenyl-4,4’-dicarbaldehyde, 4,4’-diformylbiphenyl, and biphenyl-4,4’-dicarbaldehyde .
Synthesis Analysis
The synthesis of 4,4’-Biphenyldicarboxaldehyde involves various methods. One such method involves the condensation of 4,4’-biphenyldicarboxaldehyde with 1,3,5-tris(4-aminophenyl)benzene catalyzed by a proper amount of Sc(OTf)3 .Molecular Structure Analysis
The molecular structure of 4,4’-Biphenyldicarboxaldehyde contains 27 bonds in total, including 17 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aldehydes (aromatic) .Chemical Reactions Analysis
4,4’-Biphenyldicarboxaldehyde has been used in the synthesis of covalent organic frameworks (COFs) for chemical and biological sensing . It has also been used in the fabrication of a Schiff base magnetic polymer for the removal of polycyclic aromatic hydrocarbons .Physical And Chemical Properties Analysis
4,4’-Biphenyldicarboxaldehyde is a yellow crystalline powder . It has a predicted density of 1.180±0.06 g/cm3 , a melting point of 148 °C , and a predicted boiling point of 391.7±35.0 °C .科学的研究の応用
Synthesis and Material Development
4,4'-Biphenyldicarboxaldehyde has been used in the synthesis of various materials. For example, it was synthesized using 4,4'-bis-chloromethylbiphenyl and examethyl-enetetramine in ethanol, achieving a yield of 67% (Xiao, 2003). Another study focused on the synthesis of a crystalline imine-based covalent organic framework (COF) using this compound, which showed potential for gas separation, particularly in CO2/CH4 separation (Bügel et al., 2022).
Sensing Platforms
A highly crystalline COF formed by the condensation reaction of this compound has been used as a sensing platform for water in organic solvents, exhibiting rapid and significant fluorescence intensity response (Chen et al., 2020).
Photocatalysis and Optoelectronics
In the field of photocatalysis and optoelectronics, this compound was utilized in the synthesis of porphyrin-containing COFs, which demonstrated potential for solar light harvesting and photocatalysis applications (Keller et al., 2018).
Environmental Applications
A study focused on the use of Fe3O4-4,4'-Biphenyldicarboxaldehyde superparamagnetic-nanomaterial for the efficient removal of environmental pollutants, highlighting its potential in environmental remediation (Wei et al., 2022).
Safety and Hazards
将来の方向性
4,4’-Biphenyldicarboxaldehyde has been used in the synthesis of covalent organic frameworks (COFs) for various applications, including chemical and biological sensing , and the removal of pollutants from wastewater . The future directions of this compound could involve further exploration of its applications in these areas.
作用機序
Target of Action
4,4’-Biphenyldicarboxaldehyde is an important organic synthesis intermediate and a derivative of biphenyl . It is primarily used in the synthesis of covalent organic frameworks (COFs) and has been employed in the separation of enantiomers .
Mode of Action
The compound interacts with its targets through condensation reactions. For instance, it can undergo imine condensation with heptakis(6-amino-6-deoxy)-β-cyclodextrin to form a novel chiral COF . It can also react with acetoacetylated sucrose in the presence of a piperidine catalyst to form a cross-linked system .
Biochemical Pathways
The compound is involved in the formation of covalent organic frameworks (COFs) through imine condensation reactions . These COFs have been used in the separation of enantiomers and in the removal of certain pollutants .
Result of Action
The primary result of the action of 4,4’-Biphenyldicarboxaldehyde is the formation of covalent organic frameworks (COFs). These COFs have been used for various applications, including the separation of enantiomers and the removal of certain pollutants .
Action Environment
The action of 4,4’-Biphenyldicarboxaldehyde is influenced by various environmental factors. For instance, the temperature and pH can affect the condensation reactions it undergoes . Additionally, the presence of other reactants, such as heptakis(6-amino-6-deoxy)-β-cyclodextrin or acetoacetylated sucrose, is necessary for the formation of COFs .
特性
IUPAC Name |
4-(4-formylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLIYXNTWAEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216206 | |
| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66-98-8 | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-4,4'-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)
![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)
![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)




![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)
![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)